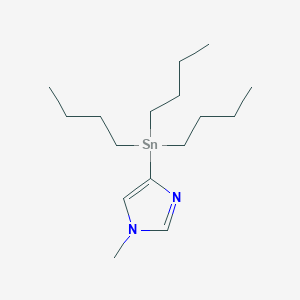

n-methyl-4-(tributylstannyl)imidazole

Description

N-Methyl-4-(tributylstannyl)imidazole is a specialized organotin reagent that has garnered attention in the field of advanced organic synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its structure, which features a tributyltin group attached to the C4 position of an N-methylimidazole ring, makes it a valuable intermediate for constructing complex organic molecules. The imidazole (B134444) ring itself is a privileged scaffold, appearing in numerous natural products, pharmaceuticals, and technologically important materials. lifechemicals.comnih.govnih.gov The presence of this heterocyclic core in a molecule can impart significant biological activity. lifechemicals.combeilstein-journals.org

The primary utility of this compound lies in its function as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. sigmaaldrich.comsigmaaldrich.comwikipedia.org This reaction facilitates the formation of carbon-carbon bonds by coupling the organostannane with various organic electrophiles, such as aryl or vinyl halides and triflates. wikipedia.orgpearson.com In this context, this compound serves as a nucleophilic source of the 1-methylimidazol-4-yl moiety, allowing for its direct and efficient incorporation into diverse molecular architectures. The stability of organostannanes to air and moisture, combined with their tolerance for a wide range of functional groups, contributes to the versatility of this reagent in multi-step synthetic sequences. wikipedia.org

The imidazole heterocycle is a fundamental building block in medicinal chemistry, found in compounds ranging from the amino acid histidine to numerous marketed drugs. lifechemicals.comnih.gov Consequently, reagents like this compound, which enable the straightforward introduction of this ring system, are of significant interest in drug discovery and development programs. nih.gov

Propriétés

IUPAC Name |

tributyl-(1-methylimidazol-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEWCRAPSCLFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619755 | |

| Record name | 1-Methyl-4-(tributylstannyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446285-73-0 | |

| Record name | 1-Methyl-4-(tributylstannyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(tributylstannyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Reactivity and Mechanistic Investigations of N Methyl 4 Tributylstannyl Imidazole

Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions involving N-methyl-4-(tributylstannyl)imidazole are central to its application in chemical synthesis. These transformations enable the formation of bonds between the imidazole (B134444) ring and various organic electrophiles.

The Stille reaction is a widely used method for carbon-carbon bond formation that couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org this compound readily participates in Stille coupling reactions with a variety of aryl and heteroaryl halides (such as chlorides, bromides, and iodides) and pseudohalides (like triflates). wikipedia.orgrlavie.com This reaction provides a direct route to N-methyl-4-arylimidazoles and N-methyl-4-heteroarylimidazoles, which are important structural motifs in medicinal chemistry. nih.gov

The scope of the Stille coupling with this compound is broad, encompassing a range of aryl and heteroaryl coupling partners. Generally, the reactivity of the halide partner follows the order I > Br > Cl. wikipedia.org Aryl and heteroaryl triflates are also effective coupling partners, often exhibiting reactivity comparable to bromides. wikipedia.org

However, certain limitations exist. Sterically hindered aryl halides may lead to lower yields or require more forcing reaction conditions. The presence of certain functional groups on the coupling partner can sometimes interfere with the catalytic cycle, although the Stille reaction is known for its good functional group tolerance.

Table 1: Examples of Stille Coupling Reactions with this compound

| Coupling Partner | Catalyst | Ligand | Solvent | Product | Yield (%) |

| Bromobenzene | Pd(PPh₃)₄ | PPh₃ | Toluene | N-methyl-4-phenylimidazole | Good |

| 4-Iodotoluene | Pd₂(dba)₃ | AsPh₃ | Dioxane | N-methyl-4-(p-tolyl)imidazole | High |

| 2-Chloropyridine | PdCl₂(PPh₃)₂ | PPh₃ | DMF | N-methyl-4-(2-pyridyl)imidazole | Moderate |

| Phenyl triflate | Pd(OAc)₂ | P(o-tolyl)₃ | THF | N-methyl-4-phenylimidazole | Good |

This table is illustrative and based on general principles of Stille coupling; specific yields would require dedicated experimental investigation.

The choice of ligand on the palladium catalyst is crucial for optimizing the Stille reaction. Electron-rich phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly employed. msu.edu These ligands stabilize the palladium(0) active species. However, a delicate balance is required, as the oxidative addition step is favored by electron-donating ligands, while the subsequent transmetalation and reductive elimination steps are often enhanced by more electron-deficient ligands. wikipedia.org Catalyst systems can be fine-tuned by varying the steric and electronic properties of the phosphine ligands to achieve optimal yields and reaction rates. For challenging couplings, the use of more specialized ligands or co-catalysts like copper(I) salts may be necessary to facilitate the transmetalation step. nih.gov

The mechanism of the Stille reaction has been studied extensively. wikipedia.org The catalytic cycle begins with the oxidative addition of the aryl or heteroaryl halide to the palladium(0) catalyst, forming a palladium(II) intermediate. This is followed by transmetalation, where the N-methylimidazol-4-yl group is transferred from the tributyltin moiety to the palladium center, displacing the halide. This step is often the rate-determining step and is thought to proceed through an associative mechanism where the organostannane coordinates to the palladium complex. wikipedia.org The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes organozinc reagents. wikipedia.org While less common for imidazoles compared to the Stille reaction, this compound can be converted to the corresponding organozinc reagent, which can then participate in Negishi couplings. sigmaaldrich.comwikipedia.org Organozinc compounds often exhibit higher reactivity than their organotin counterparts, potentially leading to faster reactions. wikipedia.org

The process typically involves a transmetalation from the tin to a zinc salt to generate the active organozinc species in situ. This species then undergoes the standard Negishi catalytic cycle. These zinc-mediated processes can be advantageous when the Stille coupling is sluggish or when the tin byproducts are problematic for purification. msu.edu

Recent trends in cross-coupling reactions focus on developing more sustainable and efficient methods. This includes the use of microwave irradiation to accelerate reaction times and the exploration of reactions in environmentally benign solvents like water. mdpi.com For the application of this compound, emerging trends may involve its use in more complex synthetic sequences, such as multi-component reactions or tandem catalytic processes. The development of catalysts that are effective at very low loadings (high turnover numbers) is also a key area of research, which would reduce the cost and environmental impact of these reactions. ethz.ch Furthermore, there is ongoing interest in expanding the scope of coupling partners to include more challenging substrates.

Stille Coupling with Aryl and Heteroaryl Halides/Pseudohalides

Other Transition Metal-Catalyzed Transformations

Beyond the well-known palladium-catalyzed Stille reaction, this compound can participate in transformations catalyzed by other transition metals, such as copper and nickel. These metals offer alternative reactivity profiles and can be crucial for specific synthetic applications.

Copper catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom bonds. While the direct copper-catalyzed coupling of this compound is a specific application of the broader Stille coupling manifold, copper salts are frequently used as co-catalysts or promoters in such reactions. researchgate.net The use of copper(I) iodide (CuI) or copper(I) cyanide (CuCN) in conjunction with palladium catalysts can accelerate the transmetalation step, which is often the rate-limiting step in the Stille catalytic cycle. This is especially beneficial for coupling reactions involving less reactive organotin reagents or substrates. researchgate.netyoutube.com

Furthermore, copper catalysis is widely employed for the N-arylation of imidazoles with arylboronic acids, a reaction known as the Chan-Lam coupling. rsc.orgacs.org Simple copper(II) salts can effectively catalyze this transformation in protic solvents like methanol (B129727) or even water, leading to N-arylimidazoles in high yields. rsc.orgresearchgate.net Mechanistic studies on copper-catalyzed N-arylation suggest the involvement of a Cu(I) amidate complex which reacts with the coupling partner. mit.edu While these reactions typically use imidazoles directly rather than their stannylated counterparts, the extensive research in this area underscores the affinity of copper for mediating transformations at the nitrogen atoms of the imidazole ring, a reactivity pathway that complements the C-C bond formation at the stannylated carbon.

| Catalyst System | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| Pd-catalyst + Cu(I) salt | Stille Cross-Coupling | Copper(I) co-catalysts can assist in the stereospecific cross-coupling of α-oxygen-substituted alkyltin nucleophiles. | researchgate.net |

| Cu(II) acetate | Chan-Lam N-Arylation | Simple copper salts effectively catalyze the N-arylation of imidazoles with arylboronic acids in protic solvents. | rsc.orgresearchgate.net |

| CuI / Diamine Ligand | Goldberg N-Arylation | Mechanistic studies point to a 1,2-diamine-ligated copper(I) amidate as the key intermediate in activating aryl halides. | mit.edu |

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. Nickel-catalyzed processes can be particularly effective for forming C(sp³)–C(sp³) bonds and for activating challenging substrates. organic-chemistry.org this compound can be envisaged as a competent nucleophilic partner in nickel-catalyzed cross-coupling reactions with aryl and heteroaryl electrophiles. chemrxiv.org

The development of nickel catalysts bearing N-heterocyclic carbene (NHC) ligands has significantly expanded the scope of these transformations, enabling the coupling of organosulfur compounds and other previously difficult substrates. organic-chemistry.org For instance, NiCl2(PPh3)(IPr) has been shown to catalyze the cross-coupling of 2-methylsulfanylbenzofurans with alkyl Grignard reagents, overcoming issues of catalyst poisoning that affect traditional phosphine-based catalysts. organic-chemistry.org This highlights the potential for using robust nickel-NHC systems to couple this compound with a wide array of electrophiles. Additionally, nickel catalysis has been successfully applied to the synthesis of 2,4-disubstituted imidazoles through C-C and C-N cascade coupling reactions, demonstrating the metal's utility in constructing the core imidazole scaffold itself. researchgate.net

| Catalyst Type | Reaction Class | Substrate Example | Potential Application | Reference |

|---|---|---|---|---|

| Nickel-NHC Complexes | Cross-Coupling | Aryl/Heteroaryl Halides | Coupling with the imidazole-4-yl moiety. | organic-chemistry.org |

| Ni(II) Salts | Cascade C-C/C-N Coupling | Amide Nitriles | Synthesis of substituted imidazole frameworks. | researchgate.net |

| Ni(0) Complexes | Cross-Electrophile Coupling | Alkyl Halides | Formation of C(sp²)-C(sp³) bonds. | rsc.org |

Non-Catalytic Reactions of this compound

The reactivity of this compound is not limited to metal-catalyzed transformations. The C-Sn bond and the imidazole ring can undergo non-catalytic reactions, including electrophilic substitution and radical processes.

The carbon-tin bond in organostannanes is susceptible to cleavage by various electrophiles. This reaction, often termed destannylation, provides a powerful method for introducing a range of functional groups onto the imidazole ring at a specific position. The imidazole ring itself is an electron-rich heterocycle that is susceptible to electrophilic attack, with substitution generally favored at the 4 or 5-position. uobabylon.edu.iq

In the case of this compound, the stannyl (B1234572) group at the C4 position directs incoming electrophiles to that site. A prominent example is electrophilic halogenation. The reaction with elemental iodine (I₂) or sources of electrophilic bromine would lead to the clean replacement of the tributylstannyl group to furnish 4-iodo-1-methylimidazole or 4-bromo-1-methylimidazole, respectively. researchgate.netmdpi.com This ipso-substitution is a common and high-yielding reaction for arylstannanes and heteroarylstannanes. The reaction proceeds through an intermediate where the electrophile attacks the carbon atom bearing the tin moiety, leading to the expulsion of a tributyltin halide salt. Under superelectrophilic conditions, using reagents like NIS and trifluoromethanesulfonic acid, even more challenging iodinations can be achieved on heterocyclic systems. researchgate.netnih.gov

Organotin compounds, particularly those with tributyltin moieties, are extensively used in radical chemistry. wikipedia.org The relative weakness of the carbon-tin bond allows for its homolytic cleavage under thermal or photochemical conditions, often initiated by a radical initiator like AIBN. libretexts.org This cleavage generates a carbon-centered radical (in this case, a 1-methylimidazol-4-yl radical) and a tributyltin radical (Bu₃Sn•). wikipedia.org

The stability of the tributyltin radical makes organotin hydrides like tributyltin hydride excellent radical-based reducing agents. wikipedia.orglibretexts.org While this compound is not a hydride source, the C-Sn bond within it can still participate in radical processes. For example, a free radical could react at the tin center to displace an alkyl radical, or reaction at an atom bonded to tin could displace a tin-centered radical. acs.org The primary radical pathway for this compound would involve the homolytic scission of the C-Sn bond, generating the imidazole-centered radical, which could then participate in various radical trapping or cyclization reactions. acs.orgrsc.org

Computational Chemistry and Theoretical Studies on Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), provides invaluable insights into the reaction mechanisms, reactivity, and electronic properties of molecules like this compound. orientjchem.org Although specific computational studies on this exact stannane (B1208499) are not widely reported, theoretical investigations on related imidazole and organotin systems illuminate its probable behavior.

Studies on substituted imidazoles analyze how different functional groups influence the molecule's aromaticity, proton affinity, and reactivity towards electrophiles. researchgate.net DFT calculations can map the potential energy surfaces for reactions, identifying the structures of transition states and intermediates. For the Stille coupling, computational studies have explored the mechanism, including the oxidative addition, transmetalation, and reductive elimination steps, helping to rationalize the role of ligands and additives like copper salts. youtube.com

Furthermore, concepts from DFT such as Fukui functions can be calculated to predict the most likely sites for nucleophilic or electrophilic attack on the imidazole ring. researchgate.net For imidazole derivatives, these calculations can quantify the influence of substituents on the nucleophilicity of the nitrogen atoms versus the carbon atoms. researchgate.net Molecular orbital analysis (HOMO-LUMO) helps to understand the electronic transitions and reactivity in photochemically induced reactions. orientjchem.org Such theoretical studies are crucial for optimizing reaction conditions and designing novel transformations involving imidazole-based reagents. nih.govresearchgate.net

DFT Calculations for Transition States and Intermediates

A comprehensive search for scientific literature reveals a lack of specific Density Functional Theory (DFT) calculations for the transition states and intermediates involved in reactions of this compound. While DFT studies have been performed on the Stille cross-coupling reaction for other substrates, such as vinyl stannanes, this level of computational analysis has not been applied to this compound. Such studies would be invaluable for elucidating the precise mechanism, determining rate-limiting steps, and understanding the influence of the N-methylimidazole moiety on the reaction energetics.

Understanding Regioselectivity and Stereoselectivity

Similarly, there is a scarcity of published research specifically detailing the regioselectivity and stereoselectivity of reactions involving this compound. For organotin reagents in general, the regioselectivity of the Stille coupling is a critical aspect, often influenced by the electronic and steric nature of the coupling partners and the choice of catalyst and ligands. In the context of this compound, the presence of two distinct nitrogen atoms in the imidazole ring could theoretically lead to different regioisomeric products under certain reaction conditions. However, without dedicated studies, any discussion on the factors governing the regioselectivity of its coupling reactions remains speculative. Furthermore, no studies were found that investigated the stereochemical outcome of reactions involving this compound, which would be pertinent if chiral centers were present in the coupling partner.

Iv. Applications of N Methyl 4 Tributylstannyl Imidazole in Complex Molecule Synthesis

Synthesis of Biologically Active Imidazole-Containing Compounds

The imidazole (B134444) nucleus is a privileged structure in medicinal chemistry, capable of engaging with biological targets through hydrogen bonding, metal coordination, and various other interactions. researchgate.netvt.edu Consequently, N-methyl-4-(tributylstannyl)imidazole is an important intermediate in the synthesis of diverse, biologically active compounds.

The development of novel pharmaceuticals frequently relies on the synthesis of molecules containing the imidazole ring. This heterocycle is a core component of many drugs and drug candidates due to its favorable pharmacological properties. researchgate.netmdpi.comrlavie.com

The imidazole scaffold is a cornerstone in the design of modern anticancer agents. researchgate.netalkalisci.com Its derivatives have been developed to target various mechanisms involved in cancer progression, including cell signaling, proliferation, and angiogenesis. wikipedia.orgbnt-chemicals.com this compound serves as a key synthetic precursor for introducing the N-methylimidazole core into these complex therapeutic agents.

Novel imidazole derivatives have shown significant cytotoxic activity against a range of human cancer cell lines. researchgate.net For instance, studies have identified functionalized imidazoles as promising agents against human breast carcinoma (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87). researchgate.net Other research has focused on developing imidazole-triazole hybrids that exhibit potent anticancer activity against colon, cervical, and breast cancer cell lines. elsevierpure.com The synthesis of these molecules often involves multi-step pathways where a stannylated imidazole can be coupled with an appropriate partner to build the final bioactive compound. aalto.fi

Table 1: Examples of Imidazole-Based Anticancer Agents and Their Activity

| Compound Type | Target Cancer Cell Line(s) | Reported Activity (IC₅₀) | Citation(s) |

| Imidazole-Triazole Hybrids | MCF-7 (Breast) | 0.88 µM | elsevierpure.com |

| Imidazole-Triazole Hybrids | HCT-116 (Colon) | 1.01 µM | elsevierpure.com |

| Imidazole-Triazole Hybrids | HeLa (Cervical) | 1.12 µM | elsevierpure.com |

| 4-acetophenone-imidazole derivative | PPC-1 (Prostate) | 3.1 µM | researchgate.net |

| 4-acetophenone-imidazole derivative | U-87 (Glioblastoma) | 4.6 µM | researchgate.net |

| Thiazole-benzimidazole derivative | MCF-7 (Breast) | 5.96 µM | vt.edubnt-chemicals.com |

Imidazole derivatives are renowned for their broad-spectrum antimicrobial and antifungal properties. researchgate.netrlavie.com They form the basis of many clinically used antifungal drugs. The synthesis of new antimicrobial agents often leverages the imidazole core to achieve high efficacy. For example, researchers have synthesized and evaluated 2,4-disubstituted and 1,2,4-trisubstituted imidazoles for their antifungal activity against various strains. frontiersin.org In these synthetic efforts, a stannylated imidazole like this compound can be a crucial reactant in a cross-coupling step to attach the imidazole ring to another part of the molecule.

Studies have demonstrated the effectiveness of newly synthesized imidazole compounds against pathogenic microbes. Pyridin-3-yl-imidazol-1-yl methanone (B1245722) derivatives have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Aspergillus niger and Candida albicans, showing significant antimicrobial potential. researchgate.net

Table 2: Antimicrobial and Antifungal Activity of Representative Imidazole Derivatives

| Compound Class | Target Organism | Activity Measurement | Result | Citation(s) |

| 1,2,4-Trisubstituted Imidazole | C. albicans | MIC | 12.5 µg/mL | frontiersin.org |

| 1,2,4-Trisubstituted Imidazole | A. niger | MIC | 12.5 µg/mL | frontiersin.org |

| Pyridin-3-yl-imidazol-1-yl methanone | S. aureus | MIC | 6.25 µg/mL | researchgate.net |

| Pyridin-3-yl-imidazol-1-yl methanone | B. subtilis | MIC | 6.25 µg/mL | researchgate.net |

| Pyridin-3-yl-imidazol-1-yl methanone | E. coli | MIC | 12.5 µg/mL | researchgate.net |

The imidazole ring is a powerful pharmacophore for designing potent and selective enzyme inhibitors, a critical class of drugs for treating diseases ranging from cancer to inflammation. rlavie.com The nitrogen atoms in the imidazole ring can act as key binding points, coordinating with metal ions in enzyme active sites or forming crucial hydrogen bonds. researchgate.net

Kinase Inhibitors: Dysregulation of protein kinases is a hallmark of many cancers, making them prime therapeutic targets. capes.gov.br Numerous kinase inhibitors feature an imidazole core. For example, imidazole-4-N-acetamide derivatives have been developed as selective inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, with IC₅₀ values in the submicromolar range. researchgate.net Similarly, novel benzothiadiazole-imidazole compounds have shown high potency against ALK5 kinase, a key mediator in cancer signaling. bnt-chemicals.com The synthesis of these inhibitors relies on the strategic incorporation of the imidazole moiety, a task for which this compound is well-suited via Stille coupling. sigmaaldrich.com

Heme Oxygenase (HO-1/HO-2) Inhibitors: Heme oxygenase-1 (HO-1) is overexpressed in various cancers and contributes to tumor progression. Novel imidazole-based compounds have been designed and synthesized as potent inhibitors of both HO-1 and the constitutive isoform, HO-2. In these inhibitors, the imidazole ring is crucial for activity, coordinating the heme iron within the enzyme's active site. The synthesis connects the imidazole group to a hydrophobic moiety through a linker, demonstrating a modular approach where a stannylated imidazole could be a key starting material.

Table 3: Imidazole-Based Enzyme Inhibitors and Their Potency

| Inhibitor Class | Target Enzyme | Reported Activity (IC₅₀) | Citation(s) |

| Imidazole-4-N-acetamide derivative | CDK2/cyclin E | 0.05 µM | researchgate.net |

| Imidazole-4-N-acetamide derivative | CDK9/cyclin K | 0.09 µM | researchgate.net |

| Novel Imidazole derivative | HO-2 | 14.4 µM | |

| Novel Imidazole derivative | HO-1 | 28.8 µM | |

| Benzothiadiazole-imidazole derivative | ALK5 Kinase | 0.008 µM | bnt-chemicals.com |

The imidazole ring is a key structural element in a large family of marine natural products known as pyrrole-imidazole alkaloids. These compounds, isolated from marine sponges, exhibit a wide spectrum of potent biological activities, including antitumor, antiviral, and immunosuppressive properties. The structural complexity of these alkaloids, such as oroidin (B1234803) and the phakellins, makes their total synthesis a significant challenge that drives innovation in synthetic methodology.

The total synthesis of these complex natural products often requires the coupling of a pyrrole (B145914) fragment with an imidazole-containing fragment. Stille cross-coupling is a powerful and widely used method for forming the carbon-carbon bonds necessary to construct the core skeleton of these molecules. Reagents like this compound are ideal for this purpose, providing the N-methylimidazole unit ready for coupling with a suitably functionalized pyrrole or other synthetic intermediate. sigmaaldrich.com This strategic use enables the efficient assembly of the intricate architectures found in this important class of natural products.

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Material Science and Polymer Chemistry Applications

While the primary application of this compound is in the synthesis of bioactive molecules, the imidazole moiety it provides is also of significant interest in material science. Imidazole-containing polymers possess unique properties stemming from the ring's ability to participate in hydrogen bonding and electrostatic interactions. These polymers have applications as polyelectrolytes, materials for metal ion extraction, and coatings for nanoparticles. researchgate.net

Furthermore, imidazole derivatives are used to create conducting polymers. researchgate.net For instance, copolymers of imidazole and pyrrole have been synthesized electrochemically, resulting in materials with enhanced conductive and supercapacitive properties. researchgate.net The synthesis of conjugated polymers, where precise control over the polymer backbone is essential for tuning electronic properties, represents a potential application for this compound. Through Stille polymerization, a di-halogenated monomer could be coupled with a di-stannylated monomer. In this context, a bis(tributylstannyl)imidazole or the coupling of this compound with a halogenated comonomer could be used to incorporate the N-methylimidazole unit into the main chain of a conjugated polymer, creating materials for applications in electronics, sensors, or energy storage. wikipedia.org

Precursors for Conjugated Polymers and Organic Semiconductors

The Stille coupling reaction is a powerful method for constructing molecules with sp²-sp² linkages, which are characteristic of conjugated systems. nih.gov this compound serves as an essential precursor for synthesizing conjugated polymers and organic semiconductors. numberanalytics.com In this role, the compound reacts with aryl or vinyl halides (or pseudohalides like triflates) in the presence of a palladium catalyst. openochem.orgorganic-chemistry.org

This process involves the iterative coupling of the N-methylimidazole unit with bifunctional monomers (e.g., dihaloaromatics). Each coupling step extends the polymer chain, creating a backbone of alternating single and double bonds. This extended π-conjugation imparts unique electronic properties to the resulting materials, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic solar cells. numberanalytics.com The incorporation of the nitrogen-rich imidazole ring can also modulate the electronic and physical properties of the polymer, such as solubility and charge transport characteristics.

Ligands in Coordination Chemistry

The N-methylimidazole moiety within the compound is a significant functional group in coordination chemistry. iucr.org The sp²-hybridized nitrogen atom of the imidazole ring possesses a lone pair of electrons capable of coordinating with a variety of metal ions. iucr.orgwikipedia.org This makes N-methylimidazole and its derivatives effective ligands for forming metal complexes. wikipedia.orgrsc.org While the parent stannane (B1208499) is primarily a reagent for C-C bond formation, the imidazole ring in the resulting product retains its ability to act as a ligand.

N-methylimidazole is considered a pure sigma-donor ligand and is slightly more basic than its unsubstituted counterpart, imidazole. wikipedia.orgwikipedia.org It can form stable complexes with a range of transition metals. The coordination number and geometry of these complexes depend on the specific metal ion. For example, it is known to form four-coordinate square-planar complexes with copper(II) and six-coordinate octahedral complexes with ions like nickel(II), iron(II), and zinc(II). wikipedia.orgnih.gov This versatility allows for the design of complex supramolecular structures and materials where the metal center's properties are tuned by the surrounding ligands. rsc.org

Table 2: Coordination Behavior of Imidazole-Type Ligands with Various Metal Ions

| Metal Ion | Typical Coordination Number | Common Geometry | Reference(s) |

|---|---|---|---|

| Cu(II) | 4 | Square-Planar | wikipedia.orgnih.gov |

| Ni(II) | 6 | Octahedral | nih.gov |

| Fe(II) | 6 | Octahedral | wikipedia.org |

| Co(II) | 6 | Octahedral | bohrium.com |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | iucr.orgnih.gov |

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of this compound also lends itself to the development of new and more efficient synthetic methods.

Reagent in Tandem and Cascade Reactions

Tandem or cascade reactions, where multiple chemical transformations occur in a single pot without isolating intermediates, represent a highly efficient approach to molecular synthesis. rsc.org this compound is a suitable reagent for such processes. A Stille coupling using this compound can be designed as the initial step that triggers subsequent reactions.

For instance, the product of the initial cross-coupling could be engineered to undergo a spontaneous intramolecular cyclization, rearrangement, or another bond-forming event. A specific example is the Stille-carbonylative cross-coupling, where in the presence of carbon monoxide, the reaction yields a ketone instead of a direct biaryl product. wikipedia.org This type of one-pot, multi-reaction sequence dramatically increases molecular complexity from simple starting materials, aligning with the principles of green and efficient chemistry. rsc.org The imidazole ring itself can also participate in or direct subsequent transformations. For example, three-component reactions involving imidazole derivatives to build complex heterocyclic systems have been described. rsc.org

Utility in Solid-Phase Synthesis

Solid-phase synthesis is a technique where molecules are built step-by-step on a solid polymer support, which simplifies purification by allowing reagents and byproducts to be washed away. This compound can be effectively used in solid-phase Stille couplings. In a typical setup, an organic halide is anchored to the solid support (resin). The stannane reagent is then added in solution along with the palladium catalyst to perform the cross-coupling reaction on the solid phase.

This approach is particularly advantageous for creating libraries of related compounds, such as in drug discovery, or for the synthesis of complex oligomers like modified peptides or oligonucleotides. nih.gov The high functional group tolerance of the Stille reaction is a major benefit in this context, as it allows for the presence of sensitive functionalities on the solid-supported substrate. openochem.org Once the synthesis is complete, the final product is cleaved from the resin in a highly pure form, as the tin byproducts and excess reagents will have been removed in the washing steps. harvard.edu

V. Advanced Spectroscopic and Analytical Characterization in Research of N Methyl 4 Tributylstannyl Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of N-methyl-4-(tributylstannyl)imidazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the organic framework of the molecule. The spectra provide key information based on chemical shifts (δ), signal multiplicity, and coupling constants (J).

¹H NMR Spectroscopy: The proton spectrum reveals the arrangement of hydrogen atoms. The N-methyl group gives rise to a characteristic singlet, while the protons on the imidazole (B134444) ring appear as distinct signals. The tributyltin moiety produces a series of complex multiplets in the aliphatic region of the spectrum, corresponding to the four-carbon chains attached to the tin atom. The integration of these signals confirms the ratio of protons in different parts of the molecule.

¹³C NMR Spectroscopy: The carbon spectrum complements the ¹H NMR data by identifying all unique carbon environments. The imidazole ring shows distinct signals for its carbon atoms (C2, C4, and C5). The N-methyl carbon appears as a single peak, and the butyl chain carbons are resolved into four separate signals. The carbon atom directly bonded to the tin atom (C4 of the imidazole ring) often shows coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), providing further structural confirmation. rsc.org While specific, published spectral data for this exact compound is scarce, expected chemical shifts can be predicted based on data from analogous compounds like N-methylimidazole and other tributylstannyl derivatives. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Imidazole H-2 | ~7.5-7.7 | ~138-140 | |

| Imidazole H-5 | ~6.8-7.0 | ~118-120 | |

| N-CH₃ | ~3.6-3.8 | ~33-35 | Singlet in ¹H NMR |

| Sn-(CH₂)₃-CH₃ (α-CH₂) | ~0.9-1.1 (t) | ~10-12 | Coupled to β-CH₂ |

| Sn-CH₂-CH₂-CH₂-CH₃ (β-CH₂) | ~1.4-1.6 (m) | ~29-31 | |

| Sn-(CH₂)₂-CH₂-CH₃ (γ-CH₂) | ~1.2-1.4 (m) | ~27-29 | |

| Sn-(CH₂)₃-CH₃ (δ-CH₃) | ~0.8-0.9 (t) | ~13-14 | |

| Note: Values are estimates based on known ranges for N-methylimidazole and tributyltin compounds. Actual values may vary depending on solvent and experimental conditions. |

Tin-119 (¹¹⁹Sn) NMR spectroscopy is a highly specialized and informative technique for studying organotin compounds. rsc.org Tin has three naturally occurring spin-½ isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly observed due to its favorable sensitivity and abundance. northwestern.edu

The ¹¹⁹Sn chemical shift is extremely sensitive to the coordination number and the nature of the substituents attached to the tin atom, with a very wide chemical shift range of approximately 5000 ppm. northwestern.edu For a tetracoordinate, tetra-alkylated tin atom as in this compound, the chemical shift is expected to fall in the upfield region of the spectrum, relative to the standard reference compound tetramethyltin (B1198279) (SnMe₄). rsc.orgnorthwestern.edu This analysis directly confirms the electronic environment around the tin center and its covalent attachment to the imidazole ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₁₆H₃₂N₂Sn), HRMS can confirm this composition by matching the experimentally measured mass to the theoretically calculated mass to within a few parts per million (ppm).

In addition to the molecular ion, mass spectrometry breaks the molecule into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that helps to confirm the structure.

Fragmentation Pathways: For organotin compounds, fragmentation typically begins with the loss of alkyl groups from the tin atom. researchgate.net A common fragmentation pathway for this compound involves the initial loss of a butyl radical (•C₄H₉) or a butene molecule (C₄H₈). researchgate.netresearchgate.net The cleavage of the relatively weaker tin-carbon bond between the tin atom and the imidazole ring is another key fragmentation event.

Isotopic Patterns: A definitive feature in the mass spectrum of a tin-containing compound is its unique isotopic pattern. Tin has ten stable isotopes, leading to a characteristic cluster of peaks for the molecular ion and any tin-containing fragments. upce.cz The relative abundances of these isotopic peaks are predictable and serve as a clear confirmation of the presence of a single tin atom in the fragment.

Interactive Data Table: Expected Key Fragments in Mass Spectrometry

| m/z (for ¹²⁰Sn) | Proposed Fragment Ion | Formation Pathway |

| 372 | [M]⁺ | Molecular Ion |

| 315 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 291 | [Sn(C₄H₉)₃]⁺ | Cleavage of Sn-imidazole bond |

| 235 | [Sn(C₄H₉)₂H]⁺ | Loss of butene from [Sn(C₄H₉)₃]⁺ |

| 179 | [Sn(C₄H₉)H₂]⁺ | Loss of two butene molecules from [Sn(C₄H₉)₃]⁺ |

| 81 | [C₄H₅N₂]⁺ | Imidazole fragment after cleavage |

| Note: m/z values are calculated using the most abundant tin isotope, ¹²⁰Sn, for simplicity. The actual spectrum shows a cluster of peaks for each tin-containing fragment. |

X-ray Crystallography for Solid-State Structure Determination

While the compound exists as a liquid at standard temperature and pressure, it could potentially be crystallized at low temperatures for analysis. sigmaaldrich.com To date, a single-crystal X-ray structure for this compound does not appear to have been reported in the scientific literature.

If such an analysis were performed, it would provide unambiguous data on:

Bond Lengths: Precise distances for Sn-C (imidazole), Sn-C (butyl), N-C, and C-C bonds.

Bond Angles: The geometry around the tin atom (expected to be a distorted tetrahedron) and the planarity of the imidazole ring. core.ac.uk

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions.

This technique remains the gold standard for absolute structure determination and would definitively confirm the connectivity established by NMR and MS. mdpi.com

Spectroscopic Analysis in Reaction Monitoring and Kinetic Studies of this compound

The in-depth understanding of reaction mechanisms and the optimization of reaction conditions are paramount in synthetic chemistry. For reactions involving organometallic reagents such as this compound, real-time monitoring of species concentration is crucial for elucidating kinetic parameters and reaction pathways. Spectroscopic techniques are powerful tools for this purpose, offering non-invasive, in-situ analysis of reacting mixtures. This section explores the application of advanced spectroscopic methods in the context of reaction monitoring and kinetic studies of this compound, primarily in its role as a key reactant in palladium-catalyzed cross-coupling reactions.

While specific, detailed kinetic studies on this compound are not extensively documented in publicly available literature, the principles of spectroscopic monitoring are well-established for similar organotin compounds and cross-coupling reactions. These methodologies provide a framework for how such investigations would be conducted. The primary techniques employed for these studies are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, each offering unique advantages in tracking the consumption of reactants and the formation of products over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy is a particularly powerful technique for monitoring the progress of solution-phase reactions. By acquiring NMR spectra at regular intervals, it is possible to observe the decrease in signal intensity of the starting materials and the corresponding increase in the signals of the products and byproducts.

For this compound, key diagnostic signals in the ¹H NMR spectrum would be the N-methyl protons and the aromatic protons of the imidazole ring. The tributyltin group also provides characteristic signals. During a cross-coupling reaction, such as a Stille coupling, the signal corresponding to the proton at the 4-position of the imidazole ring (which is replaced by the tributylstannyl group) would be absent in the starting material, while the signals for the protons at the 2 and 5 positions would be observable. As the reaction proceeds, the disappearance of these signals and the appearance of new signals corresponding to the coupled product can be quantitatively measured.

A hypothetical kinetic study of a Stille coupling between this compound and an aryl halide could be monitored by ¹H NMR. The data could be tabulated to show the change in concentration of the reactants and products over time, from which reaction rates and orders could be determined.

Hypothetical ¹H NMR Monitoring of a Stille Coupling Reaction

| Time (minutes) | Integral of N-Methyl Signal (Reactant) | Integral of New Aromatic Signal (Product) | Reactant Concentration (M) | Product Concentration (M) |

| 0 | 1.00 | 0.00 | 0.100 | 0.000 |

| 10 | 0.85 | 0.15 | 0.085 | 0.015 |

| 20 | 0.72 | 0.28 | 0.072 | 0.028 |

| 30 | 0.61 | 0.39 | 0.061 | 0.039 |

| 60 | 0.37 | 0.63 | 0.037 | 0.063 |

| 90 | 0.22 | 0.78 | 0.022 | 0.078 |

| 120 | 0.13 | 0.87 | 0.013 | 0.087 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is another valuable tool for reaction monitoring, particularly for reactions that can be followed by observing changes in the vibrational modes of functional groups. ub.edurichmondscientific.com Attenuated Total Reflectance (ATR)-FTIR probes can be directly inserted into a reaction vessel, allowing for continuous data acquisition. ub.edu

For this compound, characteristic IR absorption bands would include C-N stretching vibrations within the imidazole ring and vibrations associated with the Sn-C bond of the tributylstannyl group. In a cross-coupling reaction, the consumption of the C-Sn bond and the formation of a new C-C bond would lead to discernible changes in the IR spectrum. The disappearance of the Sn-C vibrational band and the appearance of bands characteristic of the new product can be monitored.

The progress of the reaction can be followed by tracking the intensity of these specific IR bands. This data allows for the generation of concentration profiles over time, which are essential for kinetic analysis. youtube.com

Hypothetical FTIR Monitoring of a Stille Coupling Reaction

| Time (minutes) | Absorbance of Sn-C Stretch (Reactant) | Absorbance of Product-Specific Band | % Conversion |

| 0 | 0.542 | 0.010 | 0 |

| 5 | 0.461 | 0.091 | 15 |

| 10 | 0.390 | 0.162 | 28 |

| 20 | 0.282 | 0.270 | 48 |

| 40 | 0.155 | 0.397 | 71 |

| 60 | 0.081 | 0.471 | 85 |

| 90 | 0.032 | 0.520 | 94 |

By applying established spectroscopic monitoring techniques, researchers can gain detailed insights into the kinetics of reactions involving this compound. This knowledge is instrumental in optimizing reaction conditions to improve yields, reduce reaction times, and minimize the formation of byproducts, ultimately leading to more efficient and robust synthetic protocols.

Vi. Future Directions and Challenges in Research on N Methyl 4 Tributylstannyl Imidazole

Development of More Sustainable and Less Toxic Alternatives

The future of reagents like N-Methyl-4-(tributylstannyl)imidazole is intrinsically linked to the development of greener and safer chemical methodologies. The primary driver for this shift is the well-documented toxicity associated with its tributyltin component.

Addressing Organotin Toxicity and Environmental Concerns

The tributyltin (TBT) moiety of this compound is a member of the organotin family, compounds notorious for their environmental persistence and toxicity. chromatographyonline.com Historically used in industrial applications such as antifouling agents for ship hulls, TBT is now recognized as a significant environmental pollutant. nih.goved.ac.uk It is known to be extremely toxic to aquatic life, particularly mollusks like oysters and clams, where it can cause reproductive and developmental abnormalities even at very low concentrations. uaf.eduepa.gov

The endocrine-disrupting properties of TBT pose a risk to a wide range of organisms. ed.ac.uk Furthermore, these compounds can bioaccumulate in the food chain, with seafood being a primary route of human exposure. chromatographyonline.comnih.gov Due to their persistence in marine sediments and established health hazards, the use of TBT compounds has been heavily restricted by international agreements. chromatographyonline.comed.ac.uk This toxicological profile necessitates a move towards developing new technologies and synthetic methods that can either replace organotin reagents or mitigate their environmental impact. nih.gov

Table 1: Environmental and Toxicological Profile of Tributyltin (TBT) Compounds

| Concern | Description | Key Organisms Affected | References |

|---|---|---|---|

| Aquatic Toxicity | Highly toxic to marine and freshwater life, even at low concentrations. Causes shell deformities and reduces larval success. | Mollusks (oysters, clams), crustaceans, fish | ed.ac.ukuaf.eduepa.gov |

| Endocrine Disruption | Interferes with the hormone systems of wildlife, causing reproductive failures (e.g., imposex in dog whelks). | Mollusks, mammals | ed.ac.ukuaf.edu |

| Bioaccumulation | Accumulates in the tissues of organisms, concentrating up the food chain. | Aquatic organisms, humans (via seafood) | chromatographyonline.comnih.gov |

| Persistence | Resistant to breakdown, remaining in marine and freshwater sediments for long periods. | General ecosystem | chromatographyonline.comed.ac.uk |

Exploration of Tin-Free Coupling Methodologies

In response to the toxicity of organostannanes, a significant research effort is focused on developing tin-free alternatives for cross-coupling reactions. The Stille reaction, while versatile, suffers from the drawback of stoichiometric tin waste. organic-chemistry.org For the synthesis of substituted imidazoles, several promising tin-free methods have emerged.

One major area of exploration is the use of other organometallic reagents in coupling reactions. For instance, the Suzuki coupling, which utilizes generally less toxic and more environmentally benign organoboron compounds, is a well-established alternative to the Stille reaction. organic-chemistry.org Similarly, cross-coupling reactions involving hypervalent siloxane derivatives have been developed as viable alternatives. nih.gov

More recently, transition-metal-free approaches have garnered attention. researchgate.net Research has demonstrated that substituted imidazoles can be synthesized through base-mediated deaminative coupling of benzylamines and nitriles, completely avoiding the use of tin or other transition metals. rsc.orgrsc.orgelsevierpure.comexlibrisgroup.com These methods offer a more step-economical and environmentally friendly route to valuable imidazole (B134444) derivatives from readily available starting materials. elsevierpure.com

Table 2: Comparison of Coupling Methodologies for Imidazole Synthesis

| Methodology | Key Reagents | Metal Catalyst | Key Advantages | Key Disadvantages | References |

|---|---|---|---|---|---|

| Stille Coupling | Organostannane (e.g., this compound), Organic Halide | Palladium | Versatile, high functional group tolerance, stable reagents | Toxic tin byproducts, difficult purification | sigmaaldrich.comorganic-chemistry.org |

| Suzuki Coupling | Organoboron compound, Organic Halide | Palladium | Low toxicity of boron reagents, stable reagents | Requires specific base and reaction conditions | organic-chemistry.org |

| Hypervalent Siloxane Coupling | Organosiloxane, Organic Halide | Palladium | Alternative to tin and boron, good yields | Less developed compared to Stille/Suzuki | nih.gov |

| Base-Mediated Deaminative Coupling | Benzylamine, Nitrile | None (Transition-Metal-Free) | Avoids toxic metals, uses readily available materials | Scope may be more limited than metal-catalyzed reactions | rsc.orgrsc.orgelsevierpure.com |

Expanding the Synthetic Utility of this compound

Despite the drive for alternatives, this compound remains a valuable reagent. Future research will likely focus on expanding its utility in highly specialized and high-value applications where its specific reactivity is advantageous.

Asymmetric Synthesis Applications

Asymmetric synthesis, the creation of chiral molecules, is fundamental to modern pharmacology and materials science. researchgate.net While direct applications of this compound in asymmetric catalysis have not been extensively reported, its core structure presents a compelling starting point for future exploration. The imidazole ring is a key component in many successful chiral ligands and catalysts. beilstein-journals.org For example, chiral imidazolidin-4-one (B167674) derivatives have been shown to be effective ligands in copper-catalyzed asymmetric Henry reactions, achieving high enantioselectivity. beilstein-journals.org

Future research could focus on modifying the this compound scaffold to create novel chiral ligands. The tributylstannyl group could serve as a handle for further functionalization or be replaced post-coupling to generate a chiral environment. The development of catalytic and enantioselective methods to synthesize axially chiral N-aryl imidazoles and triazoles highlights the potential for creating stereochemically complex heterocycles, a direction that could be pursued starting from imidazole-based stannanes. nih.govrsc.org

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules, such as natural products or established drug candidates, in the final steps of a synthesis. nih.govnih.gov This approach allows for the rapid generation of a library of analogues, enabling the fine-tuning of a molecule's properties to improve its efficacy and druggability. nih.gov

The Stille reaction, for which this compound is a reagent, is a well-established tool for creating carbon-carbon bonds and has been employed in numerous total syntheses of complex natural products. orgsyn.org Its reliability and functional group tolerance make it a suitable candidate for LSF. Future work could demonstrate the utility of this compound for introducing the N-methylimidazole moiety into complex scaffolds at a late stage. This modification could be used to alter a molecule's polarity, metabolic stability, or receptor-binding interactions, representing a key challenge and opportunity for medicinal chemists. nih.gov

Advanced Mechanistic Insights through Integrated Experimental and Computational Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The integration of experimental studies with computational modeling offers a powerful approach to elucidating the complex pathways of catalytic reactions like the Stille coupling. researchgate.netnih.govnih.gov

For reactions involving this compound, a combined experimental and computational approach could unravel key aspects of the Stille reaction mechanism. This includes clarifying the precise roles of ligands, additives like copper(I) salts, and the nature of the rate-limiting step. harvard.edunih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can model transition states and reaction intermediates that are often difficult to observe experimentally. rsc.org Such studies have been successfully applied to understand the properties of other imidazole compounds and their interactions in biological and chemical systems. researchgate.netnih.govmdpi.com Applying these integrated methods to the Stille coupling of this compound could lead to the development of more efficient catalysts and reaction conditions, ultimately enhancing its utility while potentially minimizing waste and side reactions. researchgate.net

Industrial Scale-Up and Process Chemistry Considerations

The transition of the synthesis of this compound from laboratory-scale to industrial production presents a unique set of challenges and considerations. While the compound is a valuable reagent in specialized applications like palladium-catalyzed cross-coupling reactions, its production in large quantities necessitates a thorough evaluation of process chemistry to ensure efficiency, safety, and economic viability. numberanalytics.com

A likely laboratory synthesis of this compound involves the reaction of a suitable N-methylimidazole precursor with a tributyltin reagent. However, scaling up this process requires careful optimization of reaction conditions and addressing the inherent challenges associated with organotin chemistry. lupinepublishers.comwikipedia.org

Key Considerations for Industrial Scale-Up:

Reaction Conditions: The choice of solvent, temperature, and pressure are critical parameters that need to be optimized for large-scale production. While polar aprotic solvents like DMF or THF are often used in laboratory-scale Stille couplings, their large-scale use can present challenges related to cost, recovery, and safety. numberanalytics.com The reaction temperature must be carefully controlled to balance reaction rate with the potential for side reactions or decomposition of the product.

Catalyst Selection and Loading: In the context of Stille coupling where this compound is utilized, the efficiency of the palladium catalyst is paramount. numberanalytics.com For the synthesis of the compound itself, if a catalyzed process is employed, minimizing catalyst loading is crucial for cost-effectiveness. The use of bulky phosphine (B1218219) ligands can enhance catalyst activity and stability. researchgate.net

Purification and Product Isolation: A major hurdle in the industrial production of organotin compounds is the removal of residual tin impurities from the final product. harvard.edu The toxicity of organotin compounds necessitates stringent purification methods to achieve the high purity required for pharmaceutical and other sensitive applications. solubilityofthings.com Techniques such as slurrying the product in a suitable solvent followed by recrystallization may be employed. harvard.edu The development of efficient and scalable purification protocols is a critical area of process chemistry research. sdlookchem.com

Waste Management and Environmental Concerns: The generation of tin-containing waste streams is a significant environmental concern. solubilityofthings.com Industrial processes must incorporate robust waste treatment protocols to remove and recover tin byproducts. The toxicity of many organotin compounds to aquatic life underscores the importance of responsible waste management. vliz.be

Safety and Handling: Organometallic compounds, including organotins, can be highly reactive and toxic. solubilityofthings.com Industrial-scale production facilities require specialized equipment and stringent safety protocols to protect workers from exposure. The handling of large quantities of flammable solvents and reactive reagents also poses significant safety challenges.

The following interactive table summarizes the potential shift in process parameters from laboratory to industrial scale for the synthesis of this compound:

| Parameter | Laboratory Scale | Industrial Scale Considerations |

|---|---|---|

| Reaction Volume | Milliliters to Liters | Hundreds to Thousands of Liters |

| Reagents | Grignard or Organolithium Reagents | Organoaluminum compounds (often more cost-effective) lupinepublishers.comlupinepublishers.com |

| Solvents | Anhydrous Ethers (e.g., THF, Diethyl Ether) | Lower cost, higher boiling point solvents; solvent recovery systems |

| Temperature Control | Heating mantles, ice baths | Jacketed reactors with precise temperature control systems |

| Purification | Column Chromatography | Crystallization, Distillation, Extraction; Methods for removing tin impurities harvard.edusdlookchem.com |

| Waste | Small quantities, often treated in-lab | Large volumes requiring dedicated industrial waste treatment facilities vliz.be |

The successful industrial scale-up of this compound synthesis hinges on addressing these multifaceted challenges through rigorous process development and optimization. Future research in this area will likely focus on developing more sustainable and cost-effective synthetic routes, including the potential for continuous flow processes and the use of less toxic tin reagents or alternative metals. wiley-vch.de

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-methyl-4-(tributylstannyl)imidazole, and how do they influence experimental design?

- Answer : The compound (CAS 446285-73-0) has a molecular formula C₁₆H₃₂N₂Sn and molecular weight 371.15 g/mol . Critical properties include a density of 1.128 g/mL at 25°C and flash point of 110°C , which inform solvent selection (e.g., non-polar solvents for solubility) and safety protocols (e.g., avoiding open flames). Its organotin moiety necessitates inert atmosphere handling to prevent oxidation .

Q. What methodologies are recommended for synthesizing this compound?

- Answer : While direct synthesis protocols are not explicitly detailed in the evidence, analogous routes for stannylated imidazoles involve:

- Stille coupling precursors : Reacting halogenated imidazoles (e.g., 4-bromo-N-methylimidazole) with tributyltin reagents under palladium catalysis .

- Protection/deprotection strategies : Using trityl or nitro groups to stabilize intermediates, as seen in related imidazole syntheses (e.g., 4-nitro-1-trityl-1H-imidazole) .

- Validation : Confirm purity via LC-MS (e.g., m/z 320.19 [M+H]+ as in benzimidazole derivatives) and ¹³C NMR (δ 113–141 ppm for aromatic carbons) .

Q. How should researchers handle this compound safely in the lab?

- Answer : Organotin compounds are toxic via inhalation, ingestion, or dermal absorption . Key precautions:

- Use fume hoods and nitrile gloves ; avoid contact with oxidizing agents .

- Store at 2–8°C under inert gas (e.g., argon) to prevent decomposition .

- Dispose of waste via EPA-compliant protocols for heavy metals .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the tributylstannyl group in cross-coupling reactions?

- Answer : The Sn–C bond in tributylstannyl groups participates in Stille couplings via transmetallation with palladium catalysts. Key factors:

- Electrophilic partners : Aryl/vinyl halides react selectively, with Pd(0)/Pd(II) cycles driving efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stability of the Pd–Sn intermediate .

- Side reactions : Competing protodestannylation can occur; mitigate with LiCl additives to stabilize tin intermediates .

Q. How does steric hindrance from the tributylstannyl group affect regioselectivity in functionalization reactions?

- Answer : The bulky tributyl group directs electrophilic attacks to the C-5 position of the imidazole ring, as observed in analogous stannylated heterocycles. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing LUMO localization . Experimentally, X-ray crystallography of intermediates (e.g., 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole) validates steric effects .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Answer : Stability assays should include:

- pH titration : Organotin compounds degrade in acidic conditions (pH < 5); buffered systems (pH 7–9) are optimal .

- Thermogravimetric analysis (TGA) : Monitor decomposition above 110°C , aligning with the flash point .

- Lyophilization : For long-term storage, lyophilize in the presence of cryoprotectants (e.g., trehalose) .

Q. How can researchers evaluate the biological activity of this compound derivatives?

- Answer : While direct data is lacking, imidazole derivatives are screened for:

- Anticancer activity : Use MTT assays against cell lines (e.g., HeLa, MCF-7), referencing triazole-benzimidazole hybrids with IC₅₀ < 10 µM .

- Enzyme inhibition : Test against targets like COX-2 or indoleamine 2,3-dioxygenase (IDO) via fluorescence polarization .

- ADMET profiling : Assess solubility (e.g., shake-flask method) and hepatotoxicity (e.g., HepG2 assays) .

Methodological Resources

- Spectral Libraries : Compare ¹H/¹³C NMR shifts with PubChem data for analogous imidazoles (e.g., 2-(4-nitrophenyl)-1H-imidazole: δ 7–8 ppm for aromatic protons) .

- Safety Protocols : Follow OSHA guidelines for organotin handling and NIOSH-certified respirators during scale-up .

- Computational Tools : Use AutoDock Vina for docking studies to predict binding modes in biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.